Sodium dimethyldithiocarbamate dihydrate

Description

Contextualization within Dithiocarbamate (B8719985) Chemistry

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. nih.gov They are known for their strong metal-binding capabilities, acting as chelating agents for a wide array of transition metal ions. nih.gov This ability to form stable complexes is a cornerstone of their chemical versatility and has led to their use in numerous applications, from agriculture to the rubber industry. nih.govmdpi.com The dithiocarbamate ligand can coordinate to metals in different ways, but most commonly acts as a bidentate chelate through its two sulfur atoms. mdpi.com Sodium dimethyldithiocarbamate (B2753861), being one of the simplest organic dithiocarbamates, provides a fundamental platform for exploring the broader chemical properties and applications of this class of compounds. wikipedia.org

Significance of the Compound in Advanced Materials and Chemical Sciences

The significance of sodium dimethyldithiocarbamate dihydrate in advanced materials and chemical sciences stems primarily from its role as a precursor and a ligand. In materials science, it is extensively used as a single-source precursor for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netrsc.org By reacting with various metal salts, it forms metal dithiocarbamate complexes which can then be decomposed under controlled conditions to yield nanoparticles with specific sizes, shapes, and properties. researchgate.netrsc.org For instance, it has been instrumental in the creation of cadmium sulfide (CdS) and lead sulfide (PbS) nanocrystals, which have potential applications in optoelectronics. researchgate.netsigmaaldrich.com

In the realm of chemical sciences, its function as a versatile ligand in coordination chemistry is of paramount importance. The resulting metal dithiocarbamate complexes exhibit diverse structural and electronic properties, making them subjects of intense academic study. acs.org These complexes are not only intermediates in the synthesis of nanomaterials but are also investigated for their own unique characteristics and potential applications in areas such as catalysis. researchgate.net

Table 1: Physicochemical Properties of Sodium Dimethyldithiocarbamate and its Dihydrate Form

| Property | Sodium Dimethyldithiocarbamate (Anhydrous) | This compound |

| Chemical Formula | C₃H₆NNaS₂ nih.gov | C₃H₁₀NNaO₂S₂ cymitquimica.com |

| Molar Mass | 143.21 g/mol nih.gov | 179.23 g/mol cymitquimica.com |

| Appearance | White to pale yellow solid wikipedia.org | White to almost white powder or crystal cymitquimica.com |

| Melting Point | 106-108 °C wikipedia.org | 120-122 °C (decomposes) sigmaaldrich.com |

| Solubility | Water soluble wikipedia.org | Soluble in water wikipedia.org |

| CAS Number | 128-04-1 wikipedia.org | 207233-95-2 sigmaaldrich.com |

Scope of Academic Inquiry for this compound

The academic inquiry surrounding this compound is multifaceted, extending from fundamental studies of its chemical properties to its application in cutting-edge technologies. A significant area of research focuses on its use as a single-source precursor for the synthesis of binary and ternary metal sulfide nanomaterials. researchgate.netrsc.org Researchers are exploring how reaction parameters such as temperature, solvent, and precursor concentration influence the phase, size, and morphology of the resulting nanoparticles. researchgate.net

Another major avenue of investigation lies in the field of coordination chemistry. The synthesis and characterization of novel metal complexes with the dimethyldithiocarbamate ligand are continuously being explored. acs.org These studies delve into the structural intricacies and electronic properties of these complexes, which can inform their potential use in catalysis and as functional materials.

Furthermore, the chelating properties of sodium dimethyldithiocarbamate continue to be a subject of research, particularly in the context of heavy metal remediation from wastewater. mdpi.com The ability of the dithiocarbamate ligand to selectively bind to toxic metal ions is being investigated for the development of more efficient and environmentally friendly water treatment technologies.

Table 2: Research Findings on the Application of Dithiocarbamates in Nanomaterial Synthesis

| Application Area | Research Focus | Key Findings |

| Single-Source Precursors | Synthesis of metal sulfide nanoparticles (e.g., CdS, PbS, FeNi₂S₄) | Dithiocarbamate complexes allow for controlled decomposition to produce nanoparticles with tunable properties. researchgate.netrsc.orgresearchgate.netsigmaaldrich.com |

| Coordination Chemistry | Formation and characterization of metal-dithiocarbamate complexes | The ligand's versatility allows for the creation of a wide range of complexes with diverse structures and potential catalytic applications. researchgate.netacs.org |

| Environmental Remediation | Removal of heavy metal ions from aqueous solutions | The strong chelating ability of the dithiocarbamate group makes it effective for precipitating heavy metals. mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;N,N-dimethylcarbamodithioate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVBYQPOGVWUPK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

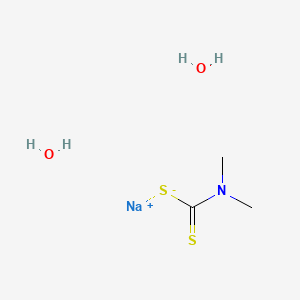

CN(C)C(=S)[S-].O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NNaO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Sodium Dimethyldithiocarbamate (B2753861) Dihydrate

The primary and most well-established industrial method for synthesizing sodium dimethyldithiocarbamate is through the reaction of dimethylamine (B145610) with carbon disulfide in the presence of sodium hydroxide (B78521). wikipedia.orgatamanchemicals.comatamanchemicals.comchemicalbook.com This reaction is typically carried out in an aqueous solution. atamanchemicals.com The process involves the nucleophilic addition of dimethylamine to carbon disulfide, forming dimethyldithiocarbamic acid. This intermediate is then neutralized by sodium hydroxide to yield the sodium salt. wikipedia.orgchegg.comwikipedia.org The reaction is exothermic and requires cooling to maintain a controlled temperature, typically between 10°C and 35°C. atamanchemicals.comgoogle.com

This method is favored for its efficiency and the direct formation of the water-soluble sodium salt. atamanchemicals.comchemicalbook.com Industrially, this process can be carried out in batch reactors or microreactors. chemicalbook.comgoogle.com After the reaction, the resulting solution can be used directly as a liquid product, or it can be concentrated under reduced pressure to obtain solid, crystalline sodium dimethyldithiocarbamate dihydrate. atamanchemicals.com

Alternative, less common methods that have been explored, such as the thiophosgene (B130339) technology and the xanthate acid ammonolysis process, are generally considered to have only theoretical research value due to factors like large wastewater output or the difficulty in obtaining raw materials. google.com

The reaction conditions and yields for the established synthesis are summarized in the table below.

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield | Reference |

| Dimethylamine, Carbon Disulfide | Sodium Hydroxide | Water | 20-35 | 25-40 minutes | High | google.com |

| Dimethylamine, Carbon Disulfide | Sodium Hydroxide | Water | ~10 (initial), <30 (addition) | 1-2 hours | Not specified | atamanchemicals.com |

| Dimethylamine, Carbon Disulfide | Sodium Hydroxide | Not specified | 25 | 10 seconds (in microreactor) | 99.85% | chemicalbook.com |

| Secondary Amines, Carbon Disulfide | Not specified | Not specified | Not specified | Not specified | Good to excellent | wikipedia.orgthieme-connect.com |

Derivatization Strategies for Modified Dithiocarbamate (B8719985) Structures

Sodium dimethyldithiocarbamate serves as a versatile precursor for the synthesis of various other dithiocarbamate derivatives, including esters, metal complexes, and other organic compounds. These derivatization strategies leverage the nucleophilic character of the dithiocarbamate anion.

Synthesis of Dithiocarbamate Esters: Dithiocarbamate esters can be synthesized through the reaction of sodium dimethyldithiocarbamate with alkyl or aryl halides. The dithiocarbamate anion acts as a nucleophile, displacing the halide to form a C-S bond. For example, the reaction with dichloromethane (B109758) yields a methylene-bridged bis(dithiocarbamate). wikipedia.org

A general representation of this reaction is: (CH₃)₂NCS₂Na + R-X → (CH₃)₂NCS₂R + NaX (where R is an alkyl or aryl group and X is a halide)

Synthesis of Metal Dithiocarbamate Complexes: A significant application of sodium dimethyldithiocarbamate is its use as a chelating agent to form stable complexes with a wide range of transition metal ions. wikipedia.orgnih.govenpress-publisher.com These reactions are typically carried out in aqueous solutions, where the dithiocarbamate ligand coordinates to the metal center through its two sulfur atoms. wikipedia.org This property is widely utilized in various industrial applications. enpress-publisher.com Examples of such complexes include iron(III) tris(dimethyldithiocarbamate), zinc dimethyldithiocarbamate, and nickel(II) bis(dimethyldithiocarbamate). atamanchemicals.com

The formation of these complexes can be represented as: n(CH₃)₂NCS₂Na + Mⁿ⁺ → M[(CH₃)₂NCS₂]ₙ + nNa⁺ (where M is a metal ion with charge n+)

Other Chemical Transformations: Oxidation of sodium dimethyldithiocarbamate leads to the formation of thiram (B1682883) (tetramethylthiuram disulfide). This reaction involves the coupling of two dithiocarbamate molecules through a disulfide bond. atamanchemicals.comwikipedia.org

2 (CH₃)₂NCS₂Na + [O] → [(CH₃)₂NCS₂]₂ + 2 Na⁺ + O²⁻

Furthermore, dithiocarbamates can participate in more complex organic transformations. For instance, they can be used in multicomponent reactions to synthesize heterocyclic compounds like pyrrolidines and 3-thiazolines. researchgate.net They can also react with epoxides in a catalyst-free, one-pot reaction to regioselectively form 2-hydroxyalkyl dithiocarbamates. scirp.org

The following table summarizes some key derivatization reactions.

| Reactant | Reagent | Product Type | Reference |

| Sodium Dimethyldithiocarbamate | Alkyl/Aryl Halide | Dithiocarbamate Ester | wikipedia.org |

| Sodium Dimethyldithiocarbamate | Transition Metal Salts | Metal Dithiocarbamate Complex | wikipedia.orgatamanchemicals.comwikipedia.orgnih.gov |

| Sodium Dimethyldithiocarbamate | Oxidizing Agent (e.g., I₂) | Thiram (Disulfide) | atamanchemicals.comwikipedia.org |

| Dithiocarbamate Salt | Epoxide | 2-Hydroxyalkyl Dithiocarbamate | scirp.org |

| Dithiocarbamate | Imines, Isocyanides, etc. | Heterocyclic Compounds | nih.govresearchgate.net |

Green Chemistry Approaches in Dithiocarbamate Synthesis

In recent years, there has been a growing focus on developing more environmentally friendly and sustainable methods for the synthesis of dithiocarbamates. These "green chemistry" approaches aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency.

One notable green approach involves the use of alternative reaction media. Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been successfully employed to promote the one-pot, three-component condensation of an amine, carbon disulfide, and an electrophilic reagent. rsc.org This method offers high yields and short reaction times without the need for traditional organic solvents and simplifies the work-up process. rsc.org Importantly, these green solvents can be recovered and recycled for subsequent reactions, further enhancing the sustainability of the process. rsc.org

Another strategy focuses on catalyst-free and solvent-free conditions. For example, the synthesis of 2-hydroxy dithiocarbamates has been achieved by reacting primary or secondary amines, carbon disulfide, and epoxides without any catalyst or solvent. scirp.org Similarly, the synthesis of S-aryl dithiocarbamates has been developed using an acetonitrile-water system at room temperature, avoiding the need for metal catalysts. thieme-connect.com

These green methodologies offer several advantages over traditional synthetic routes, including:

Reduced reliance on volatile and toxic organic solvents.

Elimination of catalyst-related costs and waste.

Simplified reaction setups and purification procedures.

Often milder reaction conditions, leading to energy savings.

The table below highlights some of the green chemistry approaches for dithiocarbamate synthesis.

| Approach | Key Features | Reactants | Solvent/Medium | Reference |

| Deep Eutectic Solvent (DES) Promoted Synthesis | Environmentally friendly, recyclable solvent, fast reaction | Amine, Carbon Disulfide, Electrophile | Deep Eutectic Solvent | rsc.org |

| Polyethylene Glycol (PEG) Promoted Synthesis | Green solvent, high yield, short reaction time | Amine, Carbon Disulfide, Electrophile | Polyethylene Glycol | rsc.org |

| Catalyst-Free Synthesis | Simple, efficient, avoids metal catalysts | Anilines, Carbon Disulfide, Amines | Acetonitrile-Water | thieme-connect.com |

| Catalyst- and Solvent-Free Synthesis | No catalyst or solvent required, direct product formation | Primary/Secondary Amines, Carbon Disulfide, Epoxides | None | scirp.org |

| One-Pot, Three-Component Synthesis in Ethanol | Catalyst-free, regioselective, uses a greener solvent | Amines, Carbon Disulfide, Epoxides | Ethanol | scirp.org |

Coordination Chemistry and Metalligand Interactions

Dithiocarbamate (B8719985) Ligand Properties and Coordination Modes

The dithiocarbamate ligand, with its two sulfur donor atoms, is a powerful chelating agent. nih.gov The small "bite angle" of the CSS group allows it to coordinate effectively with a majority of metals in the periodic table. sysrevpharm.orgresearchgate.net The nature of the organic substituents on the nitrogen atom can electronically tune the properties of the resulting metal complexes. nih.gov The ligand's coordination versatility is a cornerstone of its chemistry, leading to a wide variety of structural motifs. sysrevpharm.orgresearchgate.netmdpi.com

The most common coordination mode for the dithiocarbamate ligand is as a symmetrical bidentate chelating agent, where both sulfur atoms bind to a single metal center, forming a stable four-membered ring. nih.govbaselius.ac.in This bidentate chelation is a key factor in the high stability of many dithiocarbamate complexes. quora.comquora.com However, the ligand can also act in a monodentate fashion, with only one sulfur atom coordinating to the metal. nih.govnih.govresearchgate.netresearchgate.net This mode is less common but can occur, particularly in the formation of heteroleptic complexes where other ligands are present in the coordination sphere. nih.gov Anisobidentate coordination, a variation where the two sulfur-metal bond lengths are unequal, is also observed. nih.govresearchgate.net

Beyond simple chelation to a single metal center, the dithiocarbamate ligand can also act as a bridging ligand, connecting two or more metal centers. nih.govmdpi.com This can occur in several ways. For instance, a dithiocarbamate ligand can chelate one metal atom while simultaneously using one of its sulfur atoms to bridge to an adjacent metal. mdpi.com In other configurations, the ligand may bridge two metal atoms using only one sulfur atom from the dithiocarbamate group, or each sulfur atom can bond to a different metal center. mdpi.com These bridging modes lead to the formation of dinuclear, polynuclear, or polymeric structures. sysrevpharm.orgresearchgate.net For example, in some dinuclear ruthenium complexes, dithiocarbamate ligands bridge the two metal centers by chelating one and bonding to the other through a single sulfur atom. mdpi.com

Formation and Characterization of Metal-Dithiocarbamate Complexes

Metal dithiocarbamate complexes are typically synthesized through straightforward methods. mdpi.com A common route involves the reaction of a metal salt with a dithiocarbamate salt, such as sodium dimethyldithiocarbamate (B2753861), in a suitable solvent. nih.govmdpi.comwikipedia.org This salt metathesis reaction is widely applicable. wikipedia.org Another method is the in-situ formation where a secondary amine, carbon disulfide, and a metal ion synthon react in a single pot under basic conditions. mdpi.com The resulting complexes can range from simple monomeric molecules to complex polymeric assemblies, with coordination geometries that include square planar, tetrahedral, octahedral, and pentacoordinated structures. sysrevpharm.orgresearchgate.netresearchgate.net

Dithiocarbamate ligands form stable complexes with a wide array of transition metals, often stabilizing them in various oxidation states. nih.govrsc.org

Copper (Cu): Copper complexes of dithiocarbamate are well-documented and exist in Cu(I), Cu(II), and Cu(III) oxidation states. mdpi.com Copper(II) bis(dimethyldithiocarbamate) is a common example, typically formed by adding a Cu(II) salt to a dithiocarbamate salt solution, resulting in a brown precipitate. rsc.org These Cu(II) complexes can be oxidized to form relatively stable square planar Cu(III) cations, [Cu(S₂CNR₂)₂]⁺. mdpi.com Copper(I) complexes often form as tetranuclear clusters. mdpi.com

Nickel (Ni): Nickel(II) readily forms square planar, diamagnetic complexes with dithiocarbamates, such as the light green solid Nickel bis(dimethyldithiocarbamate), Ni(S₂CNMe₂)₂. wikipedia.orgnih.gov These are typically prepared by mixing aqueous solutions of a Ni(II) salt and sodium dimethyldithiocarbamate. wikipedia.org The resulting complexes are generally considered four-coordinate with a square planar geometry. mdpi.comjournament.comacs.org Oxidation can lead to Ni(IV) species. wikipedia.org

Iron (Fe): Iron forms stable complexes in both +2 and +3 oxidation states. scispace.com Iron(III) tris(dimethyldithiocarbamate), Fe(S₂CNMe₂)₃, is a well-known octahedral complex. wikipedia.orgcymitquimica.com These compounds often exhibit spin crossover behavior, where their magnetic properties are sensitive to temperature and the nature of the dithiocarbamate's substituents. wikipedia.org Iron(II) complexes can adopt five- or six-coordinate geometries. scispace.com

Cobalt (Co): Cobalt typically forms octahedral Co(III) complexes, such as the green, diamagnetic Cobalt tris(diethyldithiocarbamate). wikipedia.orgnih.gov These are often prepared by the air-oxidation of a mixture of a Co(II) salt and a dithiocarbamate salt. wikipedia.orgtandfonline.com The initial product may be a four-coordinate Co(II) complex, which can oxidize to the more stable Co(III) state, especially during recrystallization. tandfonline.com

Manganese (Mn): Manganese forms dithiocarbamate complexes, such as those found in the pesticide Mancozeb, which contains a polymeric complex of manganese and zinc with ethylenbis(dithiocarbamate). researchgate.net Simple Mn(II) dithiocarbamate complexes are known to be easily oxidized and are typically stable only under inert atmospheres. baselius.ac.in

Molybdenum (Mo): Molybdenum, like other early transition metals, forms dithiocarbamate complexes. acs.org These can involve various oxidation states and coordination geometries, often participating in complex redox and substitution reactions. For instance, tungsten (a group 6 counterpart to molybdenum) forms complexes like [W(S)(S₂) (S₂CNEt₂)₂], showcasing the ligand's ability to stabilize high-oxidation-state metal-sulfido species. nih.gov

| Metal | Complex Formula | Oxidation State | Typical Geometry | Reference |

|---|---|---|---|---|

| Copper | [Cu(dmdtc)₂] | +2 | Square Planar (dimeric in solid state) | rsc.org |

| Nickel | [Ni(dmdtc)₂] | +2 | Square Planar | wikipedia.org |

| Iron | [Fe(dmdtc)₃] | +3 | Octahedral (Distorted) | wikipedia.org |

| Cobalt | [Co(dmdtc)₃] | +3 | Octahedral (Distorted) | wikipedia.orgtandfonline.com |

Dithiocarbamate ligands also form stable complexes with main group metals, particularly those from Group 15. nih.gov

Bismuth (Bi): Bismuth(III) forms dithiocarbamate complexes like Bismuth tris(dimethyldithiocarbamate), Bi(S₂CNMe₂)₃. nih.govnih.govamericanelements.com These complexes can be synthesized by reacting a Bi(III) salt with a dithiocarbamate source. nih.gov The resulting compounds have garnered interest for their biological activities. rsc.orgresearchgate.net

Antimony (Sb): Antimony forms dithiocarbamate complexes in both +3 and +5 oxidation states, though Sb(V) complexes are more common than their Bi(V) counterparts. nih.gov The synthesis methods are similar to those used for other metal dithiocarbamates. nih.govnih.gov

Spectroscopic and Structural Elucidation of Coordination Compounds

A combination of spectroscopic and structural techniques is essential for the characterization of metal-dithiocarbamate complexes. These methods provide detailed insights into the ligand's coordination mode, the complex's geometry, and the nature of the metal-sulfur bond. sysrevpharm.orgresearchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a key tool for characterizing dithiocarbamate complexes. The position of the C-N stretching vibration (thioureide band), typically found between 1450 and 1550 cm⁻¹, provides information about the C-N bond order. sysrevpharm.orgajrconline.org A shift to higher frequency upon complexation suggests increased double-bond character, indicative of ligand coordination. ajrconline.org The C-S stretching vibration, usually appearing in the 950-1050 cm⁻¹ region, is also diagnostic. The presence of a single band in this region often points to a symmetric, bidentate coordination mode. sysrevpharm.org The appearance of new bands in the far-IR region (typically 300-400 cm⁻¹) can be assigned to the metal-sulfur (M-S) stretching vibration, providing direct evidence of coordination. sysrevpharm.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of dithiocarbamate complexes show intense absorptions in the UV region, which are typically assigned to intraligand π→π* transitions. sysrevpharm.orgresearchgate.net Charge-transfer bands (ligand-to-metal or metal-to-ligand) are also common. researchgate.net For transition metal complexes, bands in the visible region corresponding to d-d electronic transitions can provide information about the coordination geometry and the metal's oxidation state. researchgate.net For instance, the d-d transitions observed for a Co(II) complex can suggest an octahedral geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of diamagnetic complexes. tandfonline.com The chemical shifts of the protons and carbons on the alkyl groups attached to the nitrogen atom are analyzed to verify the ligand's structure within the complex. tandfonline.comajrconline.org

| Spectroscopic Technique | Key Vibration/Transition | Typical Wavenumber/Region | Information Obtained | Reference |

|---|---|---|---|---|

| FT-IR | ν(C-N) (Thioureide) | 1450 - 1550 cm⁻¹ | Evidence of coordination, C-N bond order | sysrevpharm.orgajrconline.org |

| FT-IR | ν(C-S) | 950 - 1050 cm⁻¹ | Symmetry of coordination (bidentate vs. monodentate) | sysrevpharm.org |

| FT-IR | ν(M-S) | 300 - 400 cm⁻¹ | Direct evidence of metal-sulfur bond | sysrevpharm.org |

| UV-Vis | Intraligand π→π* | ~250-350 nm | Ligand-based electronic transitions | sysrevpharm.org |

| UV-Vis | d-d transitions | Visible Region | Metal coordination geometry and oxidation state | researchgate.net |

X-ray Crystallography Studies of Complex Structures

A common feature in many bis(dimethyldithiocarbamate) complexes of divalent transition metals, such as nickel(II), is a square planar geometry around the central metal ion. wikipedia.org In these complexes, the nickel atom is coordinated to the four sulfur atoms of the two bidentate dimethyldithiocarbamate ligands. The NiS₄ core is typically planar, a characteristic feature for this diamagnetic complex. wikipedia.orgnih.gov

The structural parameters of these complexes are influenced by the nature of the central metal ion and the alkyl substituents on the nitrogen atom. For instance, in cobalt(III) and palladium(II) dithiocarbamate complexes, the metal-sulfur (M-S) bond lengths and the ligand bite angle (S-M-S) are key parameters that define the coordination sphere. tandfonline.com The stability of these complexes in the solid state has been correlated with these structural features. tandfonline.com

| Complex | Metal-Sulfur Bond Length (Å) | S-M-S Bite Angle (°) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Ni(S₂CNEt₂)₂] | - | - | Square Planar | wikipedia.org |

| [Co(Et₂dtc)₃] | - | - | - | tandfonline.com |

| [Pd(iPr₂dtc)₂] | - | - | - | tandfonline.com |

The crystal structure of the hydrated sodium salt of a related compound, digeneaside, has been determined by single-crystal X-ray diffraction, highlighting the utility of this technique in characterizing complex organic salts. vjol.info.vn While a detailed crystal structure of sodium dimethyldithiocarbamate dihydrate itself is not extensively reported in the provided search results, the structural analyses of its numerous metal complexes provide a comprehensive understanding of its coordinating behavior. tandfonline.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it an indispensable tool for studying paramagnetic metal complexes and radical species. wikipedia.orgnih.gov In the context of sodium dimethyldithiocarbamate, EPR spectroscopy is particularly useful for characterizing its copper(II) complexes and for studying radical adducts formed through spin trapping.

Copper(II) complexes of dithiocarbamates, having a d⁹ electron configuration, are paramagnetic and thus EPR active. mdpi.commdpi.com The EPR spectra of these complexes provide detailed information about the electronic and geometric structure of the Cu(II) center. eurjchem.comsci-hub.se The g-values and hyperfine coupling constants (A-values) obtained from the spectra can distinguish between different coordination geometries, such as square planar or distorted tetrahedral. libretexts.orgresearchgate.net For instance, typical powder EPR spectra of Cu(II) complexes exhibit anisotropic features from which the principal values of the g-tensor (g∥ and g⊥) and the copper hyperfine tensor (A∥ and A⊥) can be extracted. ajrconline.org These parameters are sensitive to the nature of the ligands and the symmetry of the coordination environment. researchgate.net

| Complex Type | g∥ | g⊥ | A∥ (Gauss) | Coordination Environment | Reference |

|---|---|---|---|---|---|

| Cu(II)/N-ligand | 2.250 | 2.065, 2.030 | 160 | Anisotropic | libretexts.org |

| Cu(II) Square Planar | ~2.2-2.4 | ~2.04-2.08 | Variable | Axial | sci-hub.seresearchgate.net |

Furthermore, EPR spectroscopy, in conjunction with the technique of spin trapping, can be used to detect and identify short-lived free radicals. wikipedia.orgnih.govnih.gov Spin traps, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), react with transient radicals to form more stable paramagnetic adducts that can be readily detected by EPR. nih.govresearchgate.net Dithiocarbamates can be involved in redox processes that generate radical species, and spin trapping allows for the characterization of these reactive intermediates. researchgate.net The resulting EPR spectrum of the spin adduct provides information, through its hyperfine splitting pattern, that can help identify the trapped radical. wikipedia.org

Infrared and UV-Visible Spectroscopy in Complex Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of sodium dimethyldithiocarbamate and its metal complexes. These methods provide valuable information about the bonding within the ligand and the electronic transitions in the metal complexes.

Infrared (IR) Spectroscopy:

The IR spectrum of dimethyldithiocarbamate complexes provides key insights into the ligand's coordination mode. Two vibrational modes are of particular diagnostic importance: the C-N stretching frequency (ν(C-N)) and the C-S stretching frequency (ν(C-S)). sysrevpharm.orgresearchgate.net The position of the ν(C-N) band, typically found in the range of 1450-1550 cm⁻¹, is indicative of the partial double bond character of the C-N bond. biotech-asia.orgajrconline.org An increase in this frequency upon complexation suggests an increased contribution of the zwitterionic resonance structure, where a double bond exists between the carbon and nitrogen atoms. biotech-asia.org

The ν(C-S) stretching frequency, usually observed around 1000 cm⁻¹, is also sensitive to the coordination environment. A single sharp band in this region is often indicative of a bidentate coordination mode, where both sulfur atoms are bonded to the metal center. sysrevpharm.orgajrconline.org For instance, in a nickel(II) dimethyldithiocarbamate complex, a C-S bond stretch was reported at 975 cm⁻¹. mdpi.com The appearance of new bands in the far-IR region (typically below 400 cm⁻¹) can be assigned to the metal-sulfur (M-S) stretching vibrations, providing direct evidence of coordination. sysrevpharm.orgajrconline.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| ν(C-N) | 1450-1550 | Indicates C-N bond order | biotech-asia.orgajrconline.org |

| ν(C-S) | 950-1050 | Indicates coordination mode | sysrevpharm.orgmdpi.comajrconline.org |

| ν(M-S) | <400 | Evidence of metal-sulfur bond | sysrevpharm.orgajrconline.org |

UV-Visible (UV-Vis) Spectroscopy:

UV-Visible spectroscopy is used to study the electronic transitions within the metal complexes of dimethyldithiocarbamate. The absorption spectra of these complexes typically show intense bands in the UV and visible regions. These bands can be assigned to different types of electronic transitions, including intra-ligand transitions (π→π*), ligand-to-metal charge transfer (LMCT), and d-d transitions. researchgate.netresearchgate.net

For example, copper(II) complexes of dithiocarbamates often exhibit a strong absorption band around 435-450 nm, which is responsible for their characteristic yellow-brown color. mdpi.comresearchgate.netresearchgate.net This band is generally assigned to a ligand-to-metal charge transfer (LMCT) transition. researchgate.net Nickel(II) dimethyldithiocarbamate complexes, which are typically square planar, show characteristic absorption bands in the visible region that are assigned to d-d transitions. researchgate.netresearchgate.net Similarly, cobalt(II) dithiocarbamate complexes also display distinct absorption spectra corresponding to their specific coordination geometry, often octahedral or tetrahedral. vjol.info.vnresearchgate.netdocbrown.infouwimona.edu.jm

| Complex | λmax (nm) | Assignment | Solvent | Reference |

|---|---|---|---|---|

| Cu(II)-diethyldithiocarbamate | ~450 | LMCT | Wastewater | mdpi.comresearchgate.net |

| Cu(II)-diethyldithiocarbamate | 435 | - | CCl₄ | researchgate.net |

| Ni(II)-dithiocarbamate | 325-475 | LMCT & d-d | - | researchgate.net |

| Co(II)-diethyldithiocarbamate | 320 | - | Tween 20 solution | vjol.info.vn |

Mechanistic Investigations in Biological and Chemical Systems Non Clinical Focus

Biochemical Mechanisms of Action in Microorganisms

The antimicrobial properties of sodium dimethyldithiocarbamate (B2753861) are rooted in its ability to disrupt fundamental biochemical pathways within microorganisms. This disruption occurs through several key mechanisms, including the inhibition of critical enzymes, interaction with essential biomolecules, and the modulation of cellular oxidative stress.

Dithiocarbamates are recognized as potent enzyme inhibitors, a function attributed to their strong metal-binding properties. atamanchemicals.com This allows them to target and inactivate metalloenzymes, which are critical for microbial survival.

Superoxide (B77818) Dismutase (SOD): Dithiocarbamates are established inhibitors of copper-zinc superoxide dismutase (Cu,Zn-SOD), an essential antioxidant enzyme that protects cells from oxidative damage by detoxifying superoxide radicals. nih.govnih.gov In the yeast Saccharomyces cerevisiae, treatment with the related compound diethyldithiocarbamate (B1195824) (DDC) resulted in a dose-dependent inhibition of Cu,Zn-SOD. nih.gov This inhibition disrupts the cell's ability to manage reactive oxygen species, leading to increased oxidative stress. The mechanism involves the chelation of the copper ion within the enzyme's active site, rendering it catalytically inactive.

Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are vital for various metabolic functions in bacteria, such as pH regulation and CO₂ fixation. nih.govvt.edu Dithiocarbamates, including sodium dimethyldithiocarbamate, have been identified as effective inhibitors of these enzymes. nih.gov A study investigating the α-carbonic anhydrase from the pathogenic bacterium Neisseria gonorrhoeae (NgCA) found that dithiocarbamates act as potent inhibitors, with inhibition constants (Kᵢ) in the nanomolar range. nih.govvt.edu The proposed mechanism involves the dithiocarbamate (B8719985) group binding to the Zn(II) ion in the enzyme's active site, displacing the water/hydroxide (B78521) molecule essential for catalysis. vt.edu

Research on human carbonic anhydrase isoforms further quantifies the inhibitory strength of sodium dimethyldithiocarbamate. While not a microbial study, it demonstrates the compound's intrinsic capability.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Sodium Dimethyldithiocarbamate

| Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|

| hCA I | 790 |

| hCA II | 138 |

Data sourced from a 2017 study on dithiocarbamate inhibition of carbonic anhydrases. nih.gov

Dithiocarbamates exhibit a strong affinity for sulfhydryl (-SH) groups, leading to significant interactions with thiol-containing biomolecules like the antioxidant glutathione (B108866) (GSH) and the amino acid cysteine. atamanchemicals.comnih.gov These interactions can disrupt cellular redox balance and protein function.

The interaction with glutathione is particularly significant. Glutathione is a critical cellular antioxidant that protects against damage from reactive oxygen species. Studies on the related compound diethyldithiocarbamate have shown that it can engage in a cyclic reaction with peroxides and GSH, effectively supplementing or substituting for the activity of the enzyme glutathione peroxidase. nih.gov This interaction demonstrates that dithiocarbamates can directly influence the glutathione system, which is a central component of microbial antioxidant defense. This chemical affinity for thiol groups is a key factor in the cytotoxicity of dithiocarbamates, as it can alter enzyme specificity and disrupt a wide range of cellular functions. nih.gov While free cysteine is cytotoxic to bacteria at low concentrations and its intracellular levels are tightly regulated, the general reactivity of dithiocarbamates with thiol groups suggests a potential for interaction. nih.gov

By inhibiting key antioxidant enzymes like superoxide dismutase, sodium dimethyldithiocarbamate disrupts the delicate balance of reactive oxygen species (ROS) within microbial cells, leading to oxidative stress. nih.govfrontiersin.org An accumulation of ROS, such as superoxide and hydrogen peroxide, can damage essential biomolecules including DNA, lipids, and proteins. frontiersin.orgnih.gov

In response to this chemical-induced stress, bacteria activate complex defense systems. nih.govnih.gov For instance, in Escherichia coli, the SoxRS and OxyR regulons are transcriptional pathways that control the expression of a suite of protective genes. nih.govnih.gov The SoxRS system responds specifically to superoxide-generating compounds, while the OxyR system is activated by hydrogen peroxide. frontiersin.orgnih.gov The inhibition of SOD by dithiocarbamates would lead to an increase in superoxide levels, triggering the SoxRS response. nih.govnih.gov Studies in yeast have shown that SOD inhibition by DDC leads to a compensatory increase in the activity of other antioxidant enzymes like glutathione reductase and catalase, demonstrating the cell's attempt to counteract the induced oxidative stress. nih.gov The induction of ROS is a common mechanism of action for many antimicrobial agents, contributing significantly to their cell-killing effects. nih.govmdpi.com

Mechanisms of Antimicrobial Efficacy

The antimicrobial activity of sodium dimethyldithiocarbamate is a direct consequence of the biochemical disruptions discussed above. These mechanisms culminate in the arrest of metabolic activities and the inhibition of pathogen growth.

A primary mechanism for the antimicrobial action of sodium dimethyldithiocarbamate is the disruption of metabolic pathways through the chelation of essential metal ions. atamanchemicals.commdpi.com Many critical microbial enzymes, known as metalloenzymes, require a metal cofactor (such as iron, zinc, copper, or nickel) to function. nih.govnih.gov Dithiocarbamates, with their strong metal-binding capacity, can sequester these ions, thereby inactivating the enzymes and halting the metabolic processes they control. atamanchemicals.commdpi.com

For example, methanogenesis, a key metabolic process in some archaea, relies on one of the most metal-rich enzymatic pathways known, requiring significant amounts of iron, nickel, and cobalt. nih.gov The introduction of a strong chelating agent like dimethyldithiocarbamate can severely inhibit this pathway. Similarly, dithiocarbamate derivatives have been shown to inhibit metallo-β-lactamases by chelating the Zn(II) ions in their active sites, which can restore the efficacy of β-lactam antibiotics against resistant bacteria. mdpi.com

Furthermore, the toxicity of N,N-dimethyldithiocarbamate against pathogens like Streptococcus pneumoniae has been shown to be copper-dependent. nih.govbohrium.com The compound acts as a copper ionophore, facilitating the transport of copper into the bacterial cell, leading to intracellular copper accumulation and subsequent toxicity, which disrupts homeostasis and metabolic function. nih.govbohrium.com

Sodium dimethyldithiocarbamate has demonstrated broad-spectrum efficacy, inhibiting the proliferation of a wide range of fungal and bacterial pathogens. atamanchemicals.comatamanchemicals.com Its ability to interfere with fundamental cellular processes makes it an effective biocide. atamanchemicals.com

Studies have demonstrated marked growth inhibition against the human pathogenic fungus Candida albicans. nih.gov More recent research has confirmed that N,N-dimethyldithiocarbamate (DMDC) is a potent bactericidal agent against the upper respiratory tract pathogen Streptococcus pneumoniae and is also effective against the fungal pathogen Coccidioides posadasii. nih.govbohrium.com In vitro investigations have further detailed the antimicrobial activity of dimethyldithiocarbamate (DMTC) against numerous bacterial species, including antibiotic-resistant strains. nih.gov

Table 2: Summary of In Vitro Antimicrobial Activity of Dimethyldithiocarbamate (DMTC)

| Microbial Species | Activity Noted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus (including MRSA) | Effective | 6 µg/ml |

| Enterococci | Effective | Not Specified |

| Proteus mirabilis | Effective | ≥ 256 µg/ml |

| Klebsiella pneumoniae | Effective | ~128 µg/ml |

| Escherichia coli | Effective | ~128 µg/ml |

| Enterobacter cloacae | Effective | Not Specified |

| Salmonella species | Effective | ~128 µg/ml |

| Serratia marcescens | Effective | ≥ 256 µg/ml |

| Citrobacter freundii | Effective | ~128 µg/ml |

| Pseudomonas aeruginosa | Effective | ≥ 256 µg/ml |

Data adapted from a 1987 study on the antimicrobial activity of dithiocarbamates. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetazolamide |

| Carbon Disulfide |

| Carbon Dioxide |

| Cysteine |

| Diethyldithiocarbamate (DDC) |

| Dimethyldithiocarbamate (DMTC) |

| Ferric dimethyldithiocarbamate |

| Glutathione (GSH) |

| Hydrogen Peroxide |

| Nickel bis(dimethyldithiocarbamate) |

| Potassium dimethyldithiocarbamate |

| Sodium dimethyldithiocarbamate |

| Sodium dimethyldithiocarbamate dihydrate |

| Superoxide |

| Thiram (B1682883) |

Mechanisms of Action as Polymerization Modifiers

Radical Polymerization Inhibition

In the realm of polymer chemistry, radical polymerization is a chain reaction initiated by free radicals. The process involves the sequential addition of monomer units to a growing polymer chain that possesses a radical active center. The inhibitory action of sodium dimethyldithiocarbamate in these systems is rooted in its capacity to scavenge these growing polymer radicals, effectively halting the propagation of the polymer chain.

The dithiocarbamate anion, [(CH₃)₂NCS₂]⁻, is the active species responsible for this inhibition. When introduced into a polymerizing system, it can react with a growing polymer radical (P•). The proposed mechanism involves the transfer of an electron from the dithiocarbamate anion to the polymer radical, resulting in the formation of a stable, non-propagating polymer chain (a dead polymer) and a dithiocarbamyl radical.

P• + [(CH₃)₂NCS₂]⁻ → P⁻ + (CH₃)₂NCS₂•

The newly formed dithiocarbamyl radical is significantly less reactive than the initial polymer radical. Its stability is attributed to the delocalization of the unpaired electron over the sulfur and nitrogen atoms. This reduced reactivity prevents it from initiating new polymer chains or adding to existing ones, thus breaking the kinetic chain of polymerization.

Alternatively, the dithiocarbamate can act as a chain transfer agent, where the dithiocarbamyl radical reacts with a monomer molecule to initiate a new, shorter polymer chain. However, in the context of its use as a polymerization inhibitor or "short-stop," the primary desired outcome is the irreversible termination of growing chains. The effectiveness of simple dialkyldithiocarbamates like sodium dimethyldithiocarbamate as conventional radical inhibitors is a key aspect of their industrial application, distinguishing them from more complex dithiocarbamates designed for controlled or living radical polymerization processes like RAFT (Reversible Addition-Fragmentation chain Transfer). In those processes, the dithiocarbamate moiety is designed to reversibly cap the polymer chain, allowing for controlled growth, whereas in conventional inhibition, the goal is permanent termination.

Polymerization Termination in Synthetic Rubber Production

One of the most critical industrial applications of this compound is as a "short-stop" agent in the emulsion polymerization of synthetic rubbers, such as Styrene-Butadiene Rubber (SBR) and Nitrile-Butadiene Rubber (NBR). Emulsion polymerization is a free-radical process where monomer droplets are emulsified in an aqueous phase. The polymerization is typically not run to completion; instead, it is deliberately stopped at a specific monomer conversion to achieve the desired polymer properties, such as molecular weight and processability. labsaco.comacs.org Uncontrolled polymerization can lead to excessive branching and the formation of high-molecular-weight, cross-linked gel, which negatively impacts the rubber's physical properties and makes it difficult to process. labsaco.com

The addition of sodium dimethyldithiocarbamate rapidly terminates the polymerization by scavenging the growing polymer radicals within the latex particles. researchgate.net This immediate cessation of chain growth is crucial for maintaining the target molecular weight distribution and preventing the aforementioned undesirable side reactions. The mechanism of termination is the same as described in the radical polymerization inhibition section, where the dithiocarbamate anion deactivates the growing polymer chains.

Research has demonstrated the effectiveness of sodium dimethyldithiocarbamate (referred to as SDD in some literature) as a short-stopping agent. For instance, in the production of hot SBR, it has been shown that while SDD is an effective short-stop, its efficiency is concentration-dependent. Below a certain concentration, its ability to halt the polymerization diminishes significantly. google.com It is also noted that dialkyldithiocarbamate salts can contribute to color formation in the resulting polymer due to their tendency to form colored complexes with metal ions, such as iron, which may be present as impurities. google.com

Another important consideration is that sodium dimethyldithiocarbamate can be oxidized to tetramethylthiuram disulfide (thiram), a compound that is a well-known and very active vulcanization accelerator. nih.gov This transformation can lead to uncontrollable variations in the curing rate of the final rubber product if not properly accounted for in the formulation. nih.gov

The following tables present data from research on the use of sodium dimethyldithiocarbamate as a short-stopping agent, illustrating its effect on polymerization.

Table 1: Effect of Sodium Dimethyldithiocarbamate (SDD) Concentration on Short-Stopping Hot SBR Polymerization

| SDD Concentration (p.h.m.*) | Conversion after 10 hrs at 122°F (%) | Effectiveness as Short-Stop |

| 0.15 | 68.0 | Effective |

| 0.10 | 69.5 | Reduced Effectiveness |

| 0.08 | 71.0 | Poor Effectiveness |

| 0.05 | 73.5 | Ineffective |

| 0.00 | 78.0 | No Short-Stopping |

p.h.m. = parts per hundred parts of monomer *Data derived from patent literature describing the evaluation of short-stopping agents in a typical hot SBR recipe. The initial conversion at the time of shortstop addition was 68%. google.com

Table 2: Comparative Properties of SBR and NBR

| Property | Styrene-Butadiene Rubber (SBR) | Nitrile-Butadiene Rubber (NBR) |

| Primary Monomers | Styrene, Butadiene | Acrylonitrile, Butadiene |

| Polymerization Method | Emulsion or Solution Polymerization | Emulsion Polymerization |

| Key Characteristics | Good abrasion resistance, good aging properties | Excellent oil and fuel resistance |

| Typical Applications | Tires, footwear, industrial hoses | Seals, gaskets, fuel hoses |

| This table provides a general comparison of SBR and NBR, the production of which often utilizes short-stopping agents like sodium dimethyldithiocarbamate. wvchem.com |

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| Sodium dimethyldithiocarbamate |

| Styrene-Butadiene Rubber (SBR) |

| Nitrile-Butadiene Rubber (NBR) |

| Tetramethylthiuram disulfide (thiram) |

| Iron |

Environmental Behavior and Degradation Pathways

Environmental Partitioning and Mobility

The distribution of sodium dimethyldithiocarbamate (B2753861) in the environment is heavily influenced by its physical and chemical characteristics, such as its ionic nature, solubility, and interaction with environmental matrices.

Sodium dimethyldithiocarbamate is the sodium salt of dimethyldithiocarbamic acid egle.state.mi.us. As a salt, it is readily soluble in water chemicalbook.comfishersci.com. The persistence and form of the compound in aqueous environments are highly dependent on pH. The estimated pKa of dimethyldithiocarbamic acid is 5.4 chemicalbook.comatamanchemicals.comatamanchemicals.comnih.gov. This indicates that at the pH levels typically found in the environment (generally between 6 and 9), the compound will exist predominantly in its dissociated, ionic form chemicalbook.comatamanchemicals.comatamanchemicals.comnih.gov. In acidic media with a pH below 4, the reagent can be extracted quantitatively with organic solvents, while at a pH above 8, it remains almost entirely in the aqueous phase atamanchemicals.com. This pH-dependent behavior is critical to its mobility and fate in aquatic systems.

Table 1: pH-Dependent Characteristics of Sodium Dimethyldithiocarbamate

| Property | Value | Significance in Environmental Contexts |

| pKa | 5.4 (estimated) chemicalbook.comatamanchemicals.comatamanchemicals.comnih.gov | The compound will be primarily in its dissociated, anionic form at most environmental pH levels. |

| State at pH < 4 | Extractable with organic solvents atamanchemicals.com | Indicates a shift towards the less soluble acid form. |

| State at pH > 8 | Quantitatively remains in the aqueous phase atamanchemicals.com | Highlights its high water solubility and potential for mobility in alkaline waters. |

As sodium dimethyldithiocarbamate is a salt, it is non-volatile and is expected to exist solely in the particulate phase if released into the atmosphere atamanchemicals.comatamanchemicals.com. Due to its non-volatile nature, it will not be transported over long distances in the gaseous phase atamanchemicals.com. The primary mechanisms for its removal from the atmosphere are wet and dry deposition atamanchemicals.comatamanchemicals.com. The chemical lifetime of the compound in the air is expected to be short, preventing significant accumulation atamanchemicals.com.

The mobility of sodium dimethyldithiocarbamate in terrestrial environments is governed by its adsorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this behavior. An estimated Koc value for sodium dimethyldithiocarbamate is 2.2, which suggests that the compound is not expected to adsorb to suspended solids or sediment and will have very high mobility in soil atamanchemicals.comatamanchemicals.comnih.gov. This high mobility indicates a potential for leaching into groundwater. However, another source indicates Koc values for dithiocarbamate (B8719985) salts and their degradates ranging from 312 to 445 ml/g, suggesting limited sorption regulations.gov. Given its ionic nature at most environmental pHs and high water solubility, volatilization from moist or dry soil surfaces is not considered an important fate process atamanchemicals.comnih.gov.

Degradation Kinetics and Products in Environmental Matrices

Sodium dimethyldithiocarbamate undergoes degradation through both abiotic and biotic processes, with hydrolysis and photolysis being significant pathways. These processes break the compound down into less complex substances.

Hydrolysis is a major degradation pathway for sodium dimethyldithiocarbamate, particularly in neutral and acidic conditions chemicalbook.comatamanchemicals.com. The rate of hydrolysis is highly pH-dependent, occurring much more rapidly in acidic water than in alkaline water. The decomposition process is accelerated by acids, leading to the formation of carbon disulfide and dimethylamine (B145610) regulations.govepa.gov. The degradation products are considered to be less toxic than the parent compound chemicalbook.comatamanchemicals.com. The reported half-lives vary significantly with pH chemicalbook.comatamanchemicals.comatamanchemicals.comnih.gov.

Table 2: Hydrolysis Half-life of Sodium Dimethyldithiocarbamate at Different pH Levels

| pH Level | Half-life | Reference |

| 5 | 18 minutes | chemicalbook.comatamanchemicals.comatamanchemicals.comnih.gov |

| 7 | 25.9 hours | chemicalbook.comatamanchemicals.comatamanchemicals.comnih.gov |

| 9 | 433.3 hours | chemicalbook.comatamanchemicals.comatamanchemicals.comnih.gov |

Direct photolysis in surface water and soil is considered an important degradation process for sodium dimethyldithiocarbamate chemicalbook.comatamanchemicals.com. Studies have shown that the compound is rapidly photodegraded. In a buffered solution at pH 9, the experimental half-life was calculated to be 0.79 days, which corresponds to 19 hours chemicalbook.comatamanchemicals.com. The environmental half-lives, which are influenced by geographical latitude (between 30–50 N) and season, are estimated to range from 0.3 to 2.26 days chemicalbook.comatamanchemicals.com.

Table 3: Photolytic Degradation Data

| Environment | Condition | Half-life | Reference |

| Aqueous Solution | Buffered at pH 9 | 0.79 days (19 hours) | chemicalbook.comatamanchemicals.com |

| General Environment | Latitude 30–50 N | 0.3 to 2.26 days | chemicalbook.comatamanchemicals.com |

Advanced Degradation Techniques for Environmental Remediation

To address environmental contamination, advanced techniques have been explored for the degradation of sodium dimethyldithiocarbamate. These methods primarily involve chemical oxidation and nanomaterial-based catalysis to accelerate the breakdown of the compound into less harmful substances.

Oxidant-Assisted Degradation (e.g., Sodium Hypochlorite)

Chemical oxidation is a prominent method for treating water containing organic pollutants. Sodium hypochlorite (NaClO), a strong oxidant, has been investigated for its effectiveness in degrading dithiocarbamates. Research on wastewater treatment has shown that sodium hypochlorite can significantly accelerate the degradation of SDMC scispace.comatamanchemicals.com.

In one study, the addition of sodium hypochlorite to an aqueous solution of SDMC led to a rapid and high degradation rate. The research indicated that with a sodium hypochlorite dosage of 400 mg/L, a degradation rate of 91.28% could be achieved within just one minute of reaction time at a pH of 5.98 and a temperature of 25°C atamanchemicals.com. The degradation process involves the initial breakdown of the SDMC into carbon disulfide and an amine (likely diethylamine in the specific study of a related compound, which would be dimethylamine for SDMC) atamanchemicals.com. These intermediates are then further degraded into carbon dioxide, sulfur or sulfate (B86663), and nitrogen gas atamanchemicals.com.

The following table presents data from a study on the degradation of a dithiocarbamate using sodium hypochlorite, illustrating the impact of the oxidant dosage on degradation efficiency.

| Oxidant Dosage (mg/L) | Reaction Time | pH | Temperature (°C) | Degradation Rate (%) |

| 0 (Natural Degradation) | 6 hours | 5.98 | 25 | 88.4 atamanchemicals.com |

| 400 | 1 minute | 5.98 | 25 | 91.28 atamanchemicals.com |

Nanomaterial-Enhanced Catalytic Degradation (e.g., MoS2/MXene Nanocomposites)

Nanomaterials are increasingly being developed for environmental remediation due to their unique catalytic properties, large surface areas, and high reactivity. While specific research on the degradation of sodium dimethyldithiocarbamate using Molybdenum disulfide (MoS₂)/MXene nanocomposites is not extensively documented, the capabilities of these materials in degrading other organic pollutants suggest their potential applicability.

MXenes, a class of two-dimensional transition metal carbides and nitrides, are recognized for their high metallic conductivity and hydrophilicity, making them excellent co-catalysts in photocatalysis mdpi.com. They can facilitate faster charge separation and minimize the recombination of electron-hole pairs, which enhances photocatalytic activity mdpi.com. MoS₂, a transition metal dichalcogenide, is also a known photocatalyst used in the degradation of organic pollutants like various dyes mdpi.comnih.govacs.org.

The combination of MoS₂ and MXene into a nanocomposite has been shown to create a potent photocatalyst. For example, a Ti₃C₂/MoS₂ nanocomposite, prepared via a hydrothermal method, demonstrated efficient photocatalytic degradation of the organic pollutant methyl orange mdpi.com. The synergy between the two materials in the nanocomposite enhances optical absorption and improves the separation of photo-generated charge carriers, leading to superior catalytic performance compared to the individual components mdpi.com. Such MXene-based hybrid photocatalysts have achieved high degradation efficiencies for various organic dyes, often exceeding 95% mdpi.com.

Although direct studies on sodium dimethyldithiocarbamate are lacking, the proven efficacy of MoS₂/MXene nanocomposites in breaking down other complex organic molecules indicates a strong potential for their use in the remediation of dithiocarbamate-contaminated environments.

Advanced Analytical Chemistry of Sodium Dimethyldithiocarbamate Dihydrate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of dithiocarbamates, providing the necessary separation from complex sample matrices. Given the low stability and poor solubility of many dithiocarbamates in common organic solvents, specific approaches have been developed to achieve reliable and accurate quantification. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of dithiocarbamates like sodium dimethyldithiocarbamate (B2753861). researchgate.net However, due to the inherent instability of dithiocarbamate (B8719985) anions, direct analysis is challenging. To overcome this, a derivatization step is typically employed pre-column to convert the analyte into a more stable and detectable compound. tandfonline.comresearchgate.net

The most common derivatization strategy involves the S-alkylation of the dithiocarbamate anion. researchgate.net This is often achieved by extracting the dithiocarbamate anions into an organic solvent as ion pairs and then reacting them with an alkylating agent, such as methyl iodide or dimethyl sulphate. tandfonline.comresearchgate.net This reaction converts the dimethyldithiocarbamate anion into its corresponding methyl ester, which is more stable and suitable for reversed-phase HPLC analysis. researchgate.netjst.go.jp The derivatized compound is then separated on a column, typically a C18 or ODS column, and quantified using a UV detector. researchgate.netjst.go.jp A common detection wavelength for the methylated derivative is 272 nm. tandfonline.comresearchgate.net The extraction is often performed in an alkaline medium containing stabilizers like EDTA and L-cysteine to prevent degradation. tandfonline.comjst.go.jp This derivatization HPLC method is valued for being simple, direct, and cost-effective. researchgate.net

Table 1: Examples of HPLC Methods for Dithiocarbamate Analysis

| Analyte Group | Derivatization Agent | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Dimethyldithiocarbamates (DMDTC) | Methyl Iodide | YMC ODS AM-312 (6mm i.d., 150mm) | Water/Acetonitrile (6:4) | UV Detector | jst.go.jp |

| DMDTC & Ethylenebis(dithiocarbamates) (EBDTC) | Methyl Iodide | Not Specified | Not Specified | UV at 272 nm | tandfonline.com |

| Zineb, Ziram, Thiram (B1682883) | Methyl Iodide | Not Specified | Not Specified | UV at 272 nm | researchgate.net |

| Mancozeb, Azoxystrobin, Difenoconazole | Ethyl Iodide | C18 (Agilent Eclipse plus, 150 mm × 4.6 mm; 5 μ) | Acetonitrile + Methanol (90+10 v/v) - Water (0.1% v/v trifluoroacetic acid) (60:40, v/v) | UV at 205 nm & 272 nm | researchgate.net |

| N,N-dimethyldithiocarbamate (DMDC) | I2/KI Solution | Not Specified | Not Specified | UV at 254 nm | researchgate.net |

Capillary Electrophoresis (CE) offers a powerful alternative for the analysis of charged species, leveraging high separation efficiency, short analysis times, and low consumption of reagents. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. nih.gov

For dithiocarbamates, CE methods have been developed that utilize direct UV detection. For instance, the determination of ferbam (B1672600), the iron(III) salt of dimethyldithiocarbamate, has been successfully performed using capillary electrophoretic methods coupled with UV detection. dss.go.th While direct UV detection is feasible, the analytical complexity can sometimes necessitate a derivatization step to enhance sensitivity and selectivity, especially for routine analysis in industrial settings. nih.gov The choice between direct and indirect UV detection depends on the specific analyte and the sample matrix. nih.gov

Spectrophotometric and Electrochemical Methods

Spectrophotometric and electrochemical methods are fundamental in the analytical chemistry of sodium dimethyldithiocarbamate, particularly for its application in metal ion analysis and for understanding its behavior in solution.

Sodium dimethyldithiocarbamate is a potent chelating agent that forms stable, colored complexes with a wide range of metal ions. atamanchemicals.comresearchgate.net This property is the foundation of its use in UV-Vis spectrophotometry for the quantitative determination of metals. ijmr.net.in The technique is based on the principle that when the dithiocarbamate reagent is added to a solution containing specific metal ions, a colored complex is formed. ijmr.net.in The intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the metal ion, following the Beer-Lambert law. ijmr.net.innih.gov

This method is valued for its simplicity, cost-effectiveness, and high sensitivity, allowing for the detection of trace amounts of metal ions. ijmr.net.in It has been applied to the determination of various metals, including copper(II), nickel(II), cobalt(II), and iron(III). nih.govresearchgate.netrsc.org For example, a method for determining ferbam (iron(III) dimethyldithiocarbamate) involves converting it into an iron-phenanthroline complex, which is then measured at 515 nm. nih.gov The molar absorptivity for this complex was found to be 1.2 x 10(4) L mol⁻¹ cm⁻¹. nih.gov

Table 2: Spectrophotometric Determination of Metal Ions using Dithiocarbamate Complexes

| Metal Ion(s) | Complexing Agent/Method | Wavelength (λmax) | Key Findings | Reference |

|---|---|---|---|---|

| Iron(III) (from Ferbam) | Converted to Iron-phenanthroline complex | 515 nm | Beer's law obeyed for 22.4-372.9 µg of ferbam. | nih.gov |

| Copper(II), Nickel(II), Cobalt(II) | Sodium diethyldithiocarbamate (B1195824) in micellar media | Not specified | Method avoids the need for solvent extraction. | rsc.org |

| Cobalt(II), Nickel(II), Copper(II), Palladium(II), Molybdenum(VI) | Sodium diethyldithiocarbamate with surfactants | Not specified | Direct method for determining microamounts of metal ions. | researchgate.net |

| Total Iron (Fe2+ and Fe3+) | Desferrioxamine B (DFO) | Not specified | DFO forms a stable 1:1 complex with iron in either oxidation state. | nih.gov |

Complexometric titrations are a class of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. researchgate.net While standard titrants like EDTA are commonly used, the strong chelating nature of sodium dimethyldithiocarbamate makes it relevant in this field. researchgate.netnih.gov

In metal analysis, a substance like sodium dimethyldithiocarbamate can function in several ways. It can be used as a masking agent, where it selectively forms a stable complex with interfering ions, preventing them from reacting with the titrant. This enhances the selectivity of the titration for the target metal ion. Alternatively, due to its strong complex-forming ability, it could potentially be used as a titrant itself for certain metal ions, with the endpoint detected either by a color change of an indicator or potentiometrically with an ion-selective electrode. nih.gov For instance, complexometric titrations of Fe(III), Zn(II), and Cu(II) with EDTA have been performed where indicators like Xylenol Orange and Eriochrome Black T provide a clear color change at the endpoint. nih.gov

The behavior of sodium dimethyldithiocarbamate as an electrolyte in solution can be investigated through electrical conductivity measurements. These studies provide insight into ion-solvent interactions and the thermodynamic properties of the system. nih.govnih.gov By measuring the conductance of dilute solutions of the salt in various non-aqueous solvents (like dimethylformamide or methanol) at different temperatures, key parameters can be determined. nih.govelectrochemsci.org

The Fuoss-Onsager equation is applied to the conductance data to calculate the equivalent conductance at infinite dilution (Λo), the ion association constant (KA), and the distance of closest approach of ions (a°). nih.govnih.govelectrochemsci.org The temperature dependence of these parameters allows for the calculation of important thermodynamic functions, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of ion association, as well as the activation energy of the transport process (ΔEs). nih.govelectrochemsci.org Studies in dimethylformamide have shown that for sodium dimethyldithiocarbamate, the values of Λo and a° (solvation) increase as the temperature rises. nih.govnih.gov The calculated thermodynamic parameters reveal that the ion association process is spontaneous and endothermic. nih.govnih.gov

Table 3: Thermodynamic Parameters of Dithiocarbamate Salts in Solution

| Compound | Solvent | Temperature Range (°C) | Key Parameters Determined | Thermodynamic Findings | Reference |

|---|---|---|---|---|---|

| Sodium N,N-Dimethyldithiocarbamate | Dimethylformamide (DMF) | 25, 30, 35, 40 | Λo, a°, KA, ΔG°, ΔH°, ΔS°, ΔEs | Λo and a° increase with temperature. ΔG° is negative; ΔH° and ΔS° are positive. | nih.govnih.gov |

| Sodium Diethyldithiocarbamate | Methanol | 25, 30, 35, 40 | Λo, KA, е, ΔGo, ΔHo, ΔSo, ΔEs | Λo and KA values increase with increasing temperature. | electrochemsci.org |

Mass Spectrometry Applications for Structural and Quantitative Analysis

Mass spectrometry (MS) serves as a critical analytical tool for the structural elucidation and quantitative determination of sodium dimethyldithiocarbamate. Due to the compound's ionic and thermally unstable nature, direct analysis can be challenging. Consequently, analytical strategies typically involve either indirect measurement after chemical conversion or direct analysis using liquid chromatography-mass spectrometry (LC-MS).

For structural analysis, mass spectrometry provides valuable information through the fragmentation patterns of the parent molecule or its derivatives. In quantitative analysis, it offers high sensitivity and selectivity, enabling the detection of trace amounts of the compound in various matrices.

Structural Elucidation

The structural characterization of sodium dimethyldithiocarbamate via mass spectrometry is approached differently depending on the chosen analytical method.

Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing the dimethyldithiocarbamate anion directly in solution. In negative ion mode ESI-MS, the dimethyldithiocarbamate anion ([C₃H₆NS₂]⁻) is readily detected. The monoisotopic mass of this anion is approximately 120.0 Da. nih.gov Collision-induced dissociation (CID) of this precursor ion can be used to generate characteristic fragment ions for structural confirmation. While detailed public fragmentation spectra are scarce, the fragmentation pattern would be governed by the cleavage of the C-N and C-S bonds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis requires the conversion of the non-volatile sodium dimethyldithiocarbamate into a volatile species. Two primary methods are employed:

Acid Hydrolysis to Carbon Disulfide (CS₂): This is a long-established, albeit indirect, method. Dithiocarbamates are quantitatively decomposed under acidic conditions to form carbon disulfide (CS₂). chemicalbook.comrsc.org The volatile CS₂ is then introduced into the GC-MS. While this method is robust for quantifying total dithiocarbamate content, it is not specific to dimethyldithiocarbamate as other dithiocarbamates also produce CS₂. chemicalbook.com The identification is based on the characteristic mass spectrum of CS₂.

Derivatization: To achieve greater specificity, sodium dimethyldithiocarbamate can be derivatized, most commonly through methylation. researchgate.netnist.gov Reagents like methyl iodide or dimethyl sulfate (B86663) convert the anion into the more volatile and thermally stable methyl dimethyldithiocarbamate. researchgate.netnist.gov The subsequent analysis by GC-MS operating in electron ionization (EI) mode produces a fragmentation pattern characteristic of the derivatized molecule. The fragmentation is influenced by the amine group and the dithiocarbamate ester structure. libretexts.org Alpha-cleavage adjacent to the nitrogen atom is a likely pathway, similar to the fragmentation observed in simple amines. docbrown.info

The following table summarizes the key ions used for the structural identification of sodium dimethyldithiocarbamate and its common analytical products.

| Analyte/Derivative | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Context |

| Dimethyldithiocarbamate Anion | ESI (-) | 120 | Fragments not widely published; would involve loss of sulfur or CS moieties. | Direct analysis by LC-MS/MS |

| Carbon Disulfide (CS₂) | EI (+) | 76 | 78 (³⁴S isotope), 44 | Indirect analysis by GC-MS after acid hydrolysis chemicalbook.com |

| Methyl Dimethyldithiocarbamate | EI (+) | 135 | 88 ([CH₃NCS]⁺), 76 (CS₂⁺), 44 ([CS]⁺) | Analysis by GC-MS after methylation derivatization |

Quantitative Analysis

Modern quantitative methods for sodium dimethyldithiocarbamate rely heavily on chromatography coupled with tandem mass spectrometry (MS/MS), which provides excellent selectivity and low detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the specific and sensitive quantification of dimethyldithiocarbamate. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which involves selecting the precursor ion (the dimethyldithiocarbamate anion at m/z 120) and monitoring for a specific, characteristic product ion generated through collision-induced dissociation. forensicrti.org This technique minimizes matrix interference and enhances sensitivity. Sample preparation often utilizes QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") methods, especially for complex matrices like food products, to extract and clean up the analyte before analysis. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Quantitative analysis using GC-MS is primarily based on the CS₂ evolution method. rsc.orgmiamioh.edu The amount of dithiocarbamate is determined by quantifying the resulting CS₂, typically by monitoring its molecular ion at m/z 76 in Selected Ion Monitoring (SIM) mode. chemicalbook.comrsc.org While effective, this method's lack of specificity remains a significant drawback. Quantification can also be performed on derivatized forms, such as the methyl ester, providing specificity for dimethyldithiocarbamate. nih.gov

Research studies have validated these methods across various sample types, demonstrating their reliability.

| Matrix | Analytical Method | Derivatization/Extraction | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |

| Wastewater | HPLC-UV | Pre-column derivatization (I₂/KI) | 42.6 µg/L | 84.7 - 96.5 | |

| Fruits and Vegetables | GC-MS | Acid hydrolysis to CS₂ | 0.05 mg/kg | 75 - 98 | rsc.org |

| Beer, Fruit Juice, Malt | LC-MS/MS | Methylation (dimethyl sulfate), QuEChERS | <6.97 µg/kg (as Thiram) | 92.2 - 112.6 | researchgate.netresearchgate.net |

| Tap and River Water | GC-MS | Methylation (methyl iodide) | 0.3 µg/L (as Polycarbamate) | Not Specified | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical behavior. For the dimethyldithiocarbamate (B2753861) anion, these calculations reveal the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on dithiocarbamate (B8719985) complexes have utilized DFT to understand their electronic properties. researchgate.netresearchgate.netscirp.orgcmu.eduijcce.ac.ir The electronic structure of the dimethyldithiocarbamate anion is characterized by significant delocalization of the nitrogen lone pair electrons across the N-C-S₂ fragment. mdpi.com This delocalization contributes to the stability of the anion and its coordination properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net For the dimethyldithiocarbamate anion, the HOMO is expected to be localized primarily on the sulfur atoms, making them the primary sites for electrophilic attack and coordination to metal ions. The LUMO, on the other hand, would be distributed over the entire π-system.

Table 1: Calculated Electronic Properties of the Dimethyldithiocarbamate Anion (Conceptual)

| Property | Description | Expected Characteristics |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy, indicating a propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A moderate gap, suggesting a balance of stability and reactivity. |

| Electron Density | Distribution of electrons within the molecule. | High electron density on the sulfur atoms. |

Molecular Dynamics Simulations of Solvation and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how a solute molecule interacts with its solvent environment over time. For sodium dimethyldithiocarbamate dihydrate, MD simulations can elucidate the nature of its solvation in water and its interactions with surrounding water molecules and ions.

Sodium dimethyldithiocarbamate is an electrolyte that dissociates in water into a sodium cation (Na⁺) and a dimethyldithiocarbamate anion. nih.gov MD simulations of ions in aqueous solutions have shown that the ions are surrounded by a hydration shell of water molecules. nih.govfrontiersin.orgdntb.gov.uayoutube.comyoutube.comornl.gov The water molecules in the first hydration shell are typically oriented in a specific manner due to the ion's charge.

For the dimethyldithiocarbamate anion, the negatively charged sulfur atoms are expected to form hydrogen bonds with the hydrogen atoms of the surrounding water molecules. The sodium cation, on the other hand, will be hydrated by water molecules orienting their oxygen atoms towards the cation. The "dihydrate" in the compound's name indicates the presence of two water molecules per formula unit in the crystal lattice, which are released upon dissolution. wikipedia.org

While specific MD simulation studies on the solvation of the dimethyldithiocarbamate anion were not found in the provided search results, studies on related systems, such as the hydration of N-hydroxyurea, have demonstrated the utility of ab initio MD simulations in understanding solute-solvent interactions and their impact on conformational stability. mdpi.com General protocols for setting up MD simulations of solvated systems are well-established. nih.gov The solvation free energy, which is the free energy change associated with transferring a solute from the gas phase to a solvent, can also be calculated using computational methods and provides a measure of a compound's solubility. researchgate.net

Table 2: Key Interaction Parameters from a Hypothetical MD Simulation of Dimethyldithiocarbamate in Water

| Parameter | Description | Expected Findings |